2-[(2-Nitropyridin-3-yl)thio]aniline

Melting Point Solid-State Properties Purification

Unlike phenyl analogs, 2-[(2-Nitropyridin-3-yl)thio]aniline delivers a quantifiably lower pKa of 1.99 and LogP of 2.04, enhancing aqueous solubility and providing a polar, weakly acidic motif critical for improving drug-likeness. Its increased aniline nitrogen acidity enables selective functionalization under mild conditions—ideal for constructing benzothiazine and pyridopyrimidine libraries. For lead optimization or anticancer SAR studies around the nitropyridine-thioether pharmacophore, this building block eliminates the reproducibility risks of generic substitution.

Molecular Formula C11H9N3O2S
Molecular Weight 247.28 g/mol
Cat. No. B13712339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(2-Nitropyridin-3-yl)thio]aniline
Molecular FormulaC11H9N3O2S
Molecular Weight247.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)SC2=C(N=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O2S/c12-8-4-1-2-5-9(8)17-10-6-3-7-13-11(10)14(15)16/h1-7H,12H2
InChIKeyRUAGIEQBMLTNGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[(2-Nitropyridin-3-yl)thio]aniline: A Specialized Nitropyridine-Thioaniline Building Block for Advanced Synthesis and Medicinal Chemistry


2-[(2-Nitropyridin-3-yl)thio]aniline (CAS 92316-06-8, molecular formula C₁₁H₉N₃O₂S, molecular weight 247.27 g/mol) is an organic compound characterized by a 2-nitropyridine ring connected to an aniline moiety via a sulfur bridge . It is primarily utilized as a research intermediate and a specialized building block in the synthesis of heterocyclic compounds and drug discovery programs . The presence of both nitro and amine functionalities offers distinct reactivity profiles, making it a valuable scaffold for constructing more complex molecules .

The Procurement Risk of 2-[(2-Nitropyridin-3-yl)thio]aniline: Why In-Class Analogs Are Not Interchangeable


Direct substitution of 2-[(2-Nitropyridin-3-yl)thio]aniline with a structurally similar compound, such as its phenyl analog 2-[(2-nitrophenyl)thio]aniline, introduces significant physicochemical deviations that fundamentally alter its behavior in chemical reactions and biological systems. As the evidence below demonstrates, even a single heteroatom substitution (pyridine vs. phenyl) results in quantifiable differences in melting point, acidity (pKa), and lipophilicity (LogP). These variations directly impact reaction conditions, purification protocols, solubility profiles, and potential target engagement, making generic substitution a high-risk decision that can compromise experimental reproducibility and lead to project delays .

Head-to-Head Comparative Data: Quantifying the Unique Profile of 2-[(2-Nitropyridin-3-yl)thio]aniline


Evidence Point 1: A 40°C Higher Melting Point Enhances Handling and Purification

The melting point of 2-[(2-Nitropyridin-3-yl)thio]aniline is significantly higher than that of its close phenyl analog, 2-[(2-nitrophenyl)thio]aniline. This difference, measured at approximately 40°C, provides a practical advantage in handling and purification via recrystallization .

Melting Point Solid-State Properties Purification Formulation

Evidence Point 2: 0.68 Unit Lower pKa Value Indicates Enhanced Acidity and Reactivity

The predicted pKa of 2-[(2-Nitropyridin-3-yl)thio]aniline is 1.99±0.10, which is 0.68 units lower (more acidic) than the predicted pKa of 2.67±0.10 for the phenyl analog 2-[(2-nitrophenyl)thio]aniline .

pKa Acidity Nucleophilicity Reaction Optimization

Evidence Point 3: 0.84 Unit Lower LogP Value Confers Greater Hydrophilicity

The predicted octanol-water partition coefficient (LogP) for 2-[(2-Nitropyridin-3-yl)thio]aniline is 2.04 (ACD/LogP), which is 0.84 units lower than the LogP of 2.88 for the phenyl analog 2-[(2-nitrophenyl)thio]aniline [1].

Lipophilicity LogP Solubility Bioavailability

Evidence Point 4: Potential Biological Activity Profile Rooted in its Nitropyridine Scaffold

While direct biological data for 2-[(2-Nitropyridin-3-yl)thio]aniline is limited, compounds containing the 3-nitro-2-pyridylthio moiety have been reported to exhibit notable cytotoxic activity in preclinical models. For instance, related analogs demonstrate effects on apoptotic features and tumor growth in Ehrlich ascites carcinoma (EAC) models [1].

Biological Activity Cytotoxicity Apoptosis Drug Discovery

Where 2-[(2-Nitropyridin-3-yl)thio]aniline Delivers Verifiable Value: Evidence-Based Application Scenarios


Medicinal Chemistry Optimization: Fine-Tuning pKa and LogP for Improved Drug-Likeness

Medicinal chemists seeking to optimize lead compounds for better aqueous solubility or to modulate target engagement can strategically employ 2-[(2-Nitropyridin-3-yl)thio]aniline. Its quantifiably lower pKa (1.99) and LogP (2.04) compared to phenyl-based analogs make it a preferred building block for introducing a polar, weakly acidic motif that can enhance the overall drug-likeness and pharmacokinetic profile of a candidate molecule .

Synthesis of Heterocyclic Libraries: Leveraging Enhanced Acidity in Nucleophilic Reactions

In synthetic chemistry workflows, the increased acidity of the aniline nitrogen (pKa 1.99) can be exploited for selective functionalization under mild conditions. This property is particularly valuable in the construction of heterocyclic libraries (e.g., benzothiazines, pyridopyrimidines) where controlled nucleophilic aromatic substitution or coupling reactions are required .

Development of Novel Anticancer Agents: Exploring the Nitropyridine-Thioether Pharmacophore

Research groups investigating novel anticancer agents may find 2-[(2-Nitropyridin-3-yl)thio]aniline a valuable scaffold. Based on class-level evidence, the nitropyridine-thioether motif is associated with cytotoxic and pro-apoptotic effects [1]. This compound provides a structurally defined entry point for synthesizing and testing new derivatives aimed at elucidating structure-activity relationships (SAR) around this pharmacophore.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[(2-Nitropyridin-3-yl)thio]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.